4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid
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Overview
Description
4-CHLORO-5-[(4-NITROPHENYL)SULFANYL]-1,2-CYCLOHEXANEDICARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorinated cyclohexane ring, a nitrophenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-5-[(4-NITROPHENYL)SULFANYL]-1,2-CYCLOHEXANEDICARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Addition of chlorine to the cyclohexane ring.
Sulfurization: Formation of the sulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions often require controlled temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-5-[(4-NITROPHENYL)SULFANYL]-1,2-CYCLOHEXANEDICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-CHLORO-5-[(4-NITROPHENYL)SULFANYL]-1,2-CYCLOHEXANEDICARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-5-[(4-NITROPHENYL)SULFANYL]-1,2-CYCLOHEXANEDICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The sulfanyl group can form disulfide bonds, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-3-(CHLOROSULFONYL)-5-NITROBENZOIC ACID: Shares similar functional groups but differs in the core structure.
2-[(5-CHLORO-2-NITROPHENYL)SULFANYL]BENZOIC ACID: Another compound with a nitrophenyl and sulfanyl group but with a different backbone.
Uniqueness
4-CHLORO-5-[(4-NITROPHENYL)SULFANYL]-1,2-CYCLOHEXANEDICARBOXYLIC ACID is unique due to its specific combination of functional groups and the cyclohexane ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H14ClNO6S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-chloro-5-(4-nitrophenyl)sulfanylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C14H14ClNO6S/c15-11-5-9(13(17)18)10(14(19)20)6-12(11)23-8-3-1-7(2-4-8)16(21)22/h1-4,9-12H,5-6H2,(H,17,18)(H,19,20) |
InChI Key |
RMVAPMUOFNYPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC(C1SC2=CC=C(C=C2)[N+](=O)[O-])Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
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